4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine
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Overview
Description
4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine is a synthetic organic compound. Its structure combines a piperidine ring, a benzofuran moiety, and a bromopropoxy chain. Such compounds are often explored for their potential biological activities and are of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine typically involves several steps:
Formation of Benzofuran Core: : The benzofuran core can be synthesized through cyclization of an appropriate precursor such as 2-hydroxyphenyl butanoic acid under acidic conditions.
Introduction of Butyl Group: : The butyl group is often introduced via alkylation reactions.
Formation of Piperidine Ring: : Piperidine can be synthesized through reductive amination of pyridine or by catalytic hydrogenation.
Attachment of Bromopropoxy Chain: : This step involves nucleophilic substitution reactions where the hydroxyl group on piperidine reacts with 3-bromopropanol under basic conditions.
Industrial Production Methods
Industrial synthesis of such compounds would involve optimization for yield and purity, potentially using continuous flow reactors to control reaction conditions precisely and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation to form epoxides or ketones.
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the bromopropoxy chain.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: : Formation of carboxylic acids or alcohols.
Reduction: : Removal of halogen to form the corresponding alkane.
Substitution: : Formation of ethers or amines depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as an intermediate for more complex syntheses, including the preparation of derivatives with varied functional groups.
Biology
In biological studies, it might be investigated for potential pharmacological activities due to its unique structural features.
Medicine
In medicinal chemistry, 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine may be explored for its potential as a drug lead compound, particularly in targeting neurological or cardiovascular systems.
Industry
In industrial applications, compounds like this are often precursors in the manufacture of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action for compounds like 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine typically involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist/antagonist at receptor sites. The exact pathways would depend on the specific biological context and require detailed experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloropropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine
4-(3-iodopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine
4-(3-methoxypropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine
Uniqueness
What sets 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine apart is the bromine atom, which can significantly influence the compound’s reactivity and biological interactions due to bromine's electron-withdrawing nature and size. This can impact the compound’s binding affinity and specificity for molecular targets, potentially leading to unique pharmacological profiles compared to its analogues.
Properties
CAS No. |
2731010-97-0 |
---|---|
Molecular Formula |
C21H28BrNO3 |
Molecular Weight |
422.4 |
Purity |
95 |
Origin of Product |
United States |
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